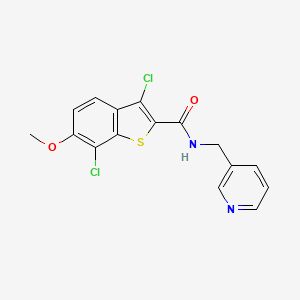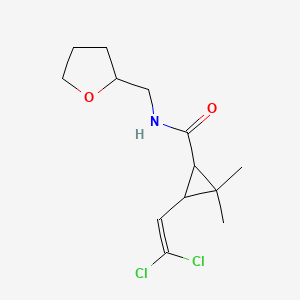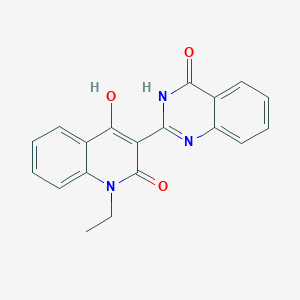
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor IX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition by 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. The compound also modulates the activity of several transcription factors, including NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of tau phosphorylation, which is implicated in Alzheimer's disease, and the regulation of insulin signaling, which is involved in diabetes. The compound also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments include its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
For the research on 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of its pharmacokinetic properties. The compound also holds promise for the treatment of other diseases, such as schizophrenia and Huntington's disease, which are associated with 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide dysregulation.
Conclusion
In conclusion, 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown great potential for therapeutic applications in various diseases. Its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, along with its low toxicity, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the condensation of 3-(bromomethyl)pyridine with 3,7-dichloro-6-methoxybenzo[b]thiophene-2-carboxylic acid, followed by the reaction with ammonia to form the final product. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound acts as a potent inhibitor of glycogen synthase kinase-3 (3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide), a serine/threonine kinase that plays a crucial role in several signaling pathways involved in cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3,7-dichloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-11-5-4-10-12(17)15(23-14(10)13(11)18)16(21)20-8-9-3-2-6-19-7-9/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOCKGOXDLZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)